2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
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Description
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid, also known as NIDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including compounds related to 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid . It’s worth investigating its efficacy against HIV-1 or other viral infections.
- 2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid derivatives, such as 2- (5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2FIC), serve as building blocks for non-fullerene acceptors (NFAs) in organic photovoltaic devices . These NFAs enhance solar cell efficiency.
- Some derivatives of this compound exhibit antimicrobial potential . Investigating its effectiveness against specific pathogens could be valuable for drug development.
Antiviral and Anti-HIV Activity
Organic Photovoltaics (Solar Cells)
Antimicrobial Properties
properties
IUPAC Name |
2-(7-nitro-3-oxo-1,2-dihydroinden-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9-4-6(5-10(14)15)11-7(9)2-1-3-8(11)12(16)17/h1-3,6H,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTGIEBIXVFMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C=CC=C2[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-nitro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid |
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